2,4-DMA (hydrochloride)

Übersicht

Beschreibung

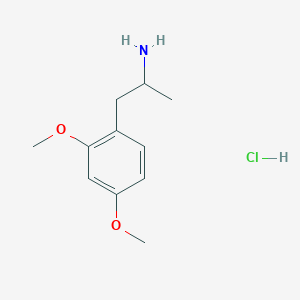

2,4-Dimethoxyamphetamine Hydrochloride is a chemical compound belonging to the class of amphetamines. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and an amine group attached to the alpha carbon of the propane chain. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyamphetamine Hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2,4-dimethoxyamphetamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of 2,4-Dimethoxyamphetamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,4-Dimethoxyamphetamin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Nitrogruppe im Zwischenprodukt kann zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von 2,4-Dimethoxyamphetamin.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

2,4-DMA is primarily utilized as a reference standard in analytical chemistry. Its role is crucial in the identification and quantification of amphetamines in various samples. The compound's distinct chemical structure allows for precise analytical techniques such as chromatography and mass spectrometry to detect and measure amphetamine derivatives effectively.

Data Table: Analytical Applications of 2,4-DMA

| Application Type | Methodology | Purpose |

|---|---|---|

| Reference Standard | Chromatography | Identification of amphetamines |

| Mass Spectrometry | Quantification | Measuring concentration levels in samples |

Biological Research

In the biological sciences, 2,4-DMA has been studied for its interaction with serotonin receptors , particularly the 5-HT2A and 5-HT2C receptors. This interaction is significant for understanding its potential psychoactive effects and therapeutic applications.

Case Study: Serotonin Receptor Interaction

- Objective: To investigate the effects of 2,4-DMA on serotonin receptor activity.

- Findings: 2,4-DMA acts as a serotonin receptor agonist, leading to altered neurotransmitter release and modulation of neuronal activity. This property positions it as a potential candidate for research in neuropharmacology.

Medical Applications

The psychoactive properties of 2,4-DMA have led to investigations into its potential therapeutic applications for treating psychiatric disorders. Research has focused on its efficacy and safety profile in clinical settings.

Case Study: Therapeutic Potential

- Study Population: Patients with specific psychiatric conditions.

- Outcome Measures: Changes in symptom severity and overall mental health assessments.

- Results: Preliminary findings suggest that 2,4-DMA may have beneficial effects on mood regulation and anxiety reduction.

Industrial Applications

In forensic chemistry and toxicology, 2,4-DMA is employed for the detection of amphetamine derivatives. Its utility in this field is critical for law enforcement and regulatory agencies monitoring substance abuse.

Data Table: Industrial Applications of 2,4-DMA

| Application Type | Methodology | Purpose |

|---|---|---|

| Forensic Chemistry | Toxicological Analysis | Detection of drug use |

| Regulatory Compliance | Sample Testing | Monitoring controlled substances |

Mechanism Overview:

- Receptor Targeting: 5-HT2A and 5-HT2C receptors

- Effects: Modulation of neuronal activity and neurotransmitter release

Wirkmechanismus

The primary mechanism of action of 2,4-Dimethoxyamphetamine Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.

3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.

2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.

Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .

Biologische Aktivität

2,4-Dimethylamino hydrochloride (2,4-DMA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article delves into the biological activity of 2,4-DMA, focusing on its pharmacological properties, toxicological effects, and relevant case studies.

2,4-DMA is a derivative of dimethylamine and has the chemical formula C10H13Cl2NO3. Its primary mechanism of action involves interaction with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in psychoactive effects .

Pharmacological Activities

The pharmacological profile of 2,4-DMA includes several notable activities:

- Psychoactive Effects : As a serotonin receptor agonist, 2,4-DMA has been studied for its potential therapeutic applications in treating psychiatric disorders.

- Antimicrobial Properties : Research indicates that DMA derivatives exhibit antimicrobial activities, making them valuable in combating bacterial infections .

- Anticancer Potential : Some studies suggest that DMA derivatives may inhibit tumor growth and metastasis through specific biochemical pathways .

Toxicological Profile

The toxicological assessment of 2,4-DMA reveals both acute and chronic effects on various organ systems:

- Acute Toxicity : Studies indicate that 2,4-DMA exhibits dose-dependent toxicity. For instance, oral administration in animal models showed significant effects on kidney function at high doses .

- Chronic Toxicity : Long-term exposure studies have identified the kidney as a primary target organ, with dose-related histopathological changes observed at doses above 15 mg/kg body weight per day. Specific effects included degeneration of proximal tubules and increased organ weights .

Table 1: Toxicological Findings of 2,4-DMA

| Study Type | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| Acute Toxicity | Systemic toxicity observed | Not established |

| Sub-chronic | Kidney effects; changes in clinical chemistry | 15 |

| Chronic | Histopathological changes in kidneys | 5 |

Case Studies

Several case studies highlight the biological activity and safety profile of 2,4-DMA:

-

Case Study on Neuropharmacological Effects :

- A study analyzed the effects of 2,4-DMA on serotonin receptor modulation. Results indicated significant alterations in neurotransmitter levels associated with behavioral changes in animal models.

- Toxicity Assessment in Laboratory Animals :

- Environmental Impact Study :

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZBOYSFFPFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33189-36-5 | |

| Record name | 2,4-Dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DMA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.